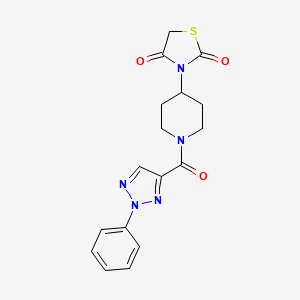

(3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

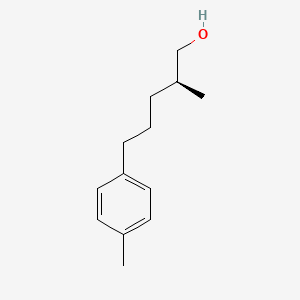

(3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid, also known as Fmoc-4-Me-D-Pip-OH, is a chemical compound that is widely used in scientific research. It is a derivative of piperidine, which is a heterocyclic organic compound that has a wide range of applications in medicinal chemistry, pharmacology, and biochemistry. Fmoc-4-Me-D-Pip-OH is a white crystalline powder that is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and is commonly used in peptide synthesis.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the compound , is widely utilized for the protection of hydroxy-groups in synthetic chemistry, facilitating the synthesis of complex molecules. This protective group is especially valuable due to its stability under various conditions and its ease of removal without affecting sensitive functional groups in the molecule. For instance, it has been applied in the synthesis of oligomers derived from amide-linked neuraminic acid analogues, demonstrating the versatility of Fmoc-protected intermediates in constructing structurally diverse compounds (Mellor & Chan, 1997) (Gregar & Gervay-Hague, 2004).

Peptide Synthesis

In peptide synthesis, the Fmoc group is instrumental as a temporary protecting group for amino acids. This application is critical in solid-phase peptide synthesis (SPPS), where it allows for the sequential addition of amino acids to a growing peptide chain without undesired reactions. The Fmoc group provides a straightforward and efficient method for protecting the amine functionality of amino acids during the synthesis process, which is crucial for the production of peptides and proteins with precise sequences (Fields & Noble, 2009).

Material Science

The compound's structural motif, featuring the fluoren-9-ylmethoxycarbonyl group, finds applications in material science, particularly in the synthesis of polymers and novel materials. For example, it has been used to create new diphenylfluorene-based aromatic polyamides with specific physical properties, such as solubility and thermal stability. These materials are of interest for various technological applications, including advanced coatings, films, and electronic materials (Hsiao, Yang, & Lin, 1999).

Propiedades

IUPAC Name |

(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14-10-11-23(12-19(14)21(24)25)22(26)27-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,19+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOFANGRIKNSTR-KUHUBIRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide](/img/structure/B2934869.png)

![N-[(2-chlorophenyl)methyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2934874.png)

![4-[(1-Methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2934877.png)

![2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2934881.png)

![2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole](/img/structure/B2934882.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide](/img/structure/B2934884.png)